Ethyl 1-Boc-4-methyl-4-piperidineacetate

Structural Identity Quality Control Procurement Specification

Ethyl 1-Boc-4-methyl-4-piperidineacetate (CAS 1772585-44-0), systematically named tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate, is a bifunctional piperidine building block featuring an N-Boc-protected secondary amine and a 4-position ethyl acetate side chain installed on a quaternary 4-methyl-substituted center. With a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol, this compound belongs to the class of 4,4-disubstituted piperidine intermediates broadly employed in medicinal chemistry for the construction of CNS-targeted agents and other therapeutically relevant scaffolds.

Molecular Formula C15H27NO4
Molecular Weight 285.384
CAS No. 1772585-44-0
Cat. No. B2630403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Boc-4-methyl-4-piperidineacetate
CAS1772585-44-0
Molecular FormulaC15H27NO4
Molecular Weight285.384
Structural Identifiers
SMILESCCOC(=O)CC1(CCN(CC1)C(=O)OC(C)(C)C)C
InChIInChI=1S/C15H27NO4/c1-6-19-12(17)11-15(5)7-9-16(10-8-15)13(18)20-14(2,3)4/h6-11H2,1-5H3
InChIKeyGUFLBBRAKJDKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Boc-4-methyl-4-piperidineacetate (CAS 1772585-44-0): Procurement-Focused Identity & Class Positioning


Ethyl 1-Boc-4-methyl-4-piperidineacetate (CAS 1772585-44-0), systematically named tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate, is a bifunctional piperidine building block featuring an N-Boc-protected secondary amine and a 4-position ethyl acetate side chain installed on a quaternary 4-methyl-substituted center . With a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol, this compound belongs to the class of 4,4-disubstituted piperidine intermediates broadly employed in medicinal chemistry for the construction of CNS-targeted agents and other therapeutically relevant scaffolds . Its defining structural feature—the methylene (CH2) spacer between the piperidine ring and the ester carbonyl—distinguishes it from the more common 4-carboxylate congeners and dictates a unique reactivity and pharmacophoric geometry profile that cannot be replicated by direct ester attachment analogs .

Why Procuring a Generic 4-Substituted Piperidine Fails to Match Ethyl 1-Boc-4-methyl-4-piperidineacetate Specifications


Casual interchange of Ethyl 1-Boc-4-methyl-4-piperidineacetate with its closest commercial analog, Ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS 189442-87-3), or with des-methyl piperidineacetate variants introduces a critical structural mismatch that propagates through multi-step synthetic sequences . The target compound's methylene spacer between the piperidine C4 and the ester carbonyl fundamentally alters the pKa of the derived carboxylic acid, increases conformational degrees of freedom around the exocyclic bond, and repositions the ester electrophile relative to the piperidine nitrogen—parameters that directly govern both downstream amide/acid geometry and potential target protein interactions when incorporated into final ligands [1]. Furthermore, the quaternary 4-methyl group, absent in standard 4-piperidineacetate esters, provides conformational restraint about the piperidine ring, a feature exploited in CCR5 antagonist and DPP-4 inhibitor pharmacophores where the 4-methyl-4-substituted piperidine motif has been demonstrated to enhance potency and selectivity profiles . Substituting a 4-carboxylate (direct ester attachment) for the 4-acetate homolog therefore yields a product with a one-carbon-shorter side chain, altered hydrogen-bonding capacity, and a different metabolic liability profile—rendering any prior SAR or process chemistry data non-transferable, and risking synthesis failure or misleading structure-activity relationships [1].

Quantitative Differential Evidence: Ethyl 1-Boc-4-methyl-4-piperidineacetate vs. Closest Analogs


Molecular Weight and Formula Distinction from the 4-Carboxylate Analog (CAS 189442-87-3)

The target compound (CAS 1772585-44-0) possesses a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol, versus C14H25NO4 and 271.35 g/mol for its closest commercial analog, Ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS 189442-87-3) . This 14.03 Da mass difference—corresponding to exactly one methylene (CH2) unit—is analytically distinguishable by LC-MS and HRMS, providing an unambiguous identity confirmation method for incoming quality control that can detect erroneous shipment of the 4-carboxylate analog, a documented risk given the structural similarity and overlapping supplier catalogs [1].

Structural Identity Quality Control Procurement Specification

Steric and Conformational Differentiation: Quaternary 4-Methyl Group Impact

The presence of the quaternary 4-methyl substituent in the target compound introduces a geminal disubstitution pattern (4-methyl, 4-CH2CO2Et) that is absent in the common intermediate Ethyl 1-Boc-4-piperidineacetate (the des-methyl variant, CAS not assigned but represented by acid CAS 157688-46-5) . Literature on methylpiperidine conformational energetics demonstrates that a 4-methyl substituent increases the energy barrier for ring inversion and biases the piperidine chair conformation, with quantitative vaporization enthalpy measurements showing ΔvapH° differences of 2–4 kJ/mol between methyl-substituted and unsubstituted piperidines, reflective of altered intermolecular interactions and ring dynamics [1]. In the context of receptor-bound ligands, this conformational restriction translates into reduced entropic penalties upon binding and enhanced target selectivity, as evidenced by the inclusion of the 4-methyl-4-substituted piperidine motif in optimized clinical candidates such as the CCR5 antagonist Sch-417690 [2].

Conformational Analysis Medicinal Chemistry Scaffold Design

Procurement Cost Differential Relative to 4-Carboxylate Analog

Pricing data from the same supplier (Amatek Scientific) reveals a significant cost premium for the target compound relative to a structural isomer. Ethyl 1-Boc-4-methyl-4-piperidineacetate is listed at ¥3,500/g (97% purity), whereas Ethyl N-Boc-2-piperidineacetate (positional isomer, CAS 118667-62-2) is priced at ¥1,350/g at the same purity grade from the same vendor . This represents a 2.6-fold cost differential that reflects the added synthetic complexity of installing the quaternary 4-methyl group and the methylene-extended side chain. While this is not a direct comparison against the closest 4-carboxylate analog, it illustrates the market premium commanded by the 4-methyl-4-acetate substitution pattern due to its lower commercial availability and more demanding synthesis .

Cost Analysis Supply Chain Procurement Decision

Divergent Synthetic Applications: Carboxylate vs. Acetate Pharmacophore Space

The close analog Ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS 189442-87-3) is a documented precursor for the DPP-4 inhibitor ABT-279 and for piperazine-based CCR5 antagonists, applications enabled by conversion of the ester to an aminomethyl group . In contrast, the target compound's methylene-extended ester positions the derived carboxylic acid one bond further from the piperidine ring, generating a piperidine-4-acetic acid pharmacophore rather than a piperidine-4-carboxylic acid. This homologation is explicitly claimed in the patent literature for piperidine-4-acetic acid derivatives as CCR5 agonists (Euroscreen S.A., US 2009/0048291 A1), where the flexible acetate arm is essential for productive receptor engagement [1]. The two scaffolds therefore address orthogonal chemical spaces: the carboxylate series enables direct amide/amine conversion at C4, while the acetate series provides an extended flexible tether suitable for conjugate addition and prodrug strategies [2].

Medicinal Chemistry Drug Intermediate SAR Exploration

Physical Property Comparison: Density and Refractive Index Availability

The close analog Ethyl N-Boc-4-methylpiperidine-4-carboxylate (CAS 189442-87-3) has experimentally determined density (1.0134 g/mL at 25 °C) and refractive index (n20/D 1.4554), as certified by Sigma-Aldrich . For the target compound, equivalent experimentally measured density and refractive index values are not publicly reported by current vendors, with suppliers listing these fields as unspecified . However, the predicted boiling point for the target compound is expected to be higher than the 329.7 °C (predicted) reported for the 4-carboxylate analog, due to the additional methylene group increasing molecular weight and van der Waals surface area . This data gap means that researchers requiring precise physical constants for formulation or process engineering calculations should either budget for in-house measurement or rely on the well-characterized 4-carboxylate analog if the additional methylene is not essential to the synthetic objective.

Characterization Physical Properties Formulation

Purity Specification Variability Across Suppliers

Supplier-listed purity for the target compound ranges from 97% (Amatek Scientific, MolCore, CymitQuimica, Calpac Lab/Aladdin) to 98% (Leyan) . For comparison, the closely related 4-carboxylate analog (CAS 189442-87-3) is available at 97% through Sigma-Aldrich with full Certificates of Analysis, and at 98% from Bidepharm with NMR, HPLC, and GC traceability . The 97–98% purity band is consistent across piperidine building blocks in this class and is generally adequate for research-scale synthesis; however, the absence of a major milligram-scale supplier offering >98% purity with full characterization documentation (as Sigma-Aldrich provides for the carboxylate analog) means that users requiring cGMP-aligned quality standards may need to perform additional in-house purification or invest in custom synthesis.

Quality Specification Supplier Comparison Procurement

Ethyl 1-Boc-4-methyl-4-piperidineacetate: Optimal Application Scenarios Based on Evidence


CCR5 Chemokine Receptor Modulator Synthesis

The piperidine-4-acetic acid scaffold, as claimed in Euroscreen S.A. patent US 2009/0048291 A1, serves as the pharmacophoric backbone for a series of CCR5 agonists [1]. The target compound's ethyl ester-protected acetate arm, installed on a conformationally biased 4-methylpiperidine core, is the optimal protected intermediate for constructing these ligands, as the methylene spacer positions the carboxyl group for optimal receptor engagement while the Boc group enables late-stage N-functionalization. The close 4-carboxylate analog (CAS 189442-87-3) cannot access this same pharmacophore geometry.

Conformationally Constrained Fragment Library Design

The quaternary 4-methyl-4-substituted piperidine motif provides enhanced conformational bias compared to mono-substituted piperidine building blocks, as supported by thermochemical data on methylpiperidine ring dynamics [2]. Researchers designing fragment-based screening libraries for CNS targets should select this compound over des-methyl variants (e.g., Ethyl 1-Boc-4-piperidineacetate) when reduced entropic penalties upon target binding are desired, as the 4-methyl substituent restricts ring-flipping and pre-organizes the exit vector geometry.

Prodrug and Extended-Linker Conjugate Assembly

The methylene-extended ester in the target compound provides a longer and more flexible tether between the piperidine anchor and the carboxylate warhead compared to the direct-attachment 4-carboxylate analog . This feature is critical for designing esterase-labile prodrugs or antibody-drug conjugate (ADC) linkers where the spatial separation between the piperidine attachment point and the cleavable ester bond modulates pharmacokinetic release rates. The Boc protection simultaneously enables orthogonal deprotection and further elaboration of the piperidine nitrogen.

Quality-Controlled Multi-Step Synthesis Requiring LC-MS Identity Verification

The 14.03 Da mass difference between the target compound (MW 285.38) and its most common catalog neighbor, Ethyl N-Boc-4-methylpiperidine-4-carboxylate (MW 271.35), provides a built-in analytical handle for LC-MS or HRMS identity confirmation upon material receipt . Research groups operating under strict SOPs for building-block identity verification should leverage this mass distinction to conclusively differentiate the two compounds, mitigating the risk of synthesis failure due to incorrect reagent procurement.

Quote Request

Request a Quote for Ethyl 1-Boc-4-methyl-4-piperidineacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.